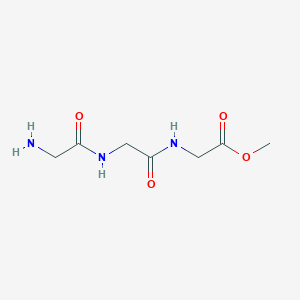

Methyl glycylglycylglycinate

Übersicht

Beschreibung

Methyl glycylglycylglycinate (MGG) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MGG is a derivative of glycine, an amino acid that is found in many proteins and is essential for the human body. MGG has been found to have antimicrobial properties, making it a promising candidate for use in various products, including cosmetics, personal care products, and medical devices. In

Wissenschaftliche Forschungsanwendungen

Methylglyoxal in Food and Living Organisms

Methylglyoxal (MG) is a highly reactive alpha-oxoaldehyde formed endogenously in numerous enzymatic and nonenzymatic reactions. It modifies arginine and lysine residues in proteins, forming advanced glycation end-products (AGEs) associated with complications of diabetes and some neurodegenerative diseases. In foodstuffs and beverages, MG is formed during processing, cooking, and prolonged storage. It can also exert anticancer activity. Quantification of MG in biological samples can be done by HPLC or GC methods with preliminary derivatization (Nemet, Varga-Defterdarović, & Turk, 2006).

Dicarbonyl Proteome and Genome Damage in Metabolic and Vascular Disease

MG is a potent protein-glycating agent, modifying functionally important sites in proteins and forming mainly MG-H1 residues. It contributes to cellular proteolysis and impacts proteins of animals, plants, bacteria, fungi, and protoctista. MG modifications are linked to mitochondrial dysfunction in diabetes and aging, oxidative stress, dyslipidemia, cell detachment, and apoptosis. It also modifies DNA, contributing to the frequency of DNA strand breaks and apoptosis (Rabbani & Thornalley, 2014).

Mutations in Human Glycine N-methyltransferase

Mutations in the glycine N-methyltransferase (GNMT) gene affect methylation processes vital for the synthesis of compounds like creatine and phosphatidylcholine. GNMT mutations are linked to mild liver disease and affect the methylation of glycine to form N-methylglycine (sarcosine), impacting the body's economy of methyl groups (Luka et al., 2001).

Role of MG in Diabetic Nephropathy

MG formation by cell metabolism in high glucose concentration is relevant to diabetes complications. It increases in diabetes, impacting microvascular complications. Clinical treatments targeting MG and MG-derived AGEs offer some benefits in diabetic nephropathy. Research aims to establish MG glycation as a key mediator of vascular complications and effective countermeasures (Rabbani & Thornalley, 2013).

Effects of MG on RANKL-induced Osteoclast Differentiation

MG affects osteoclast differentiation in RAW264.7 cells, inhibiting Tartrate-resistant acid phosphatase (TRAP) activity and impairing mitochondrial function. It influences osteoclast-associated genes, indicating the need for further validation of the underlying pathway (Suh, Chon, Jung, & Choi, 2018).

Glycine Betaine Synthesis in Photosynthetic Organisms

Aphanothece halophytica synthesizes glycine betaine from glycine by a three-step methylation, involving two N-methyltransferase enzymes. These enzymes are crucial for managing cellular osmotic stress and are regulated by salinity (Waditee et al., 2003).

Methylglyoxal Promotes Oxidative Stress and Endothelial Dysfunction

Dietary intake of sugar metabolite MG contributes to diabetic complications. It impairs endothelial function and increases oxidative stress, AGEs formation, and inflammation in animal models. MG-induced endothelial dysfunction is linked to increased oxidative stress and AGEs formation, suggesting its role in atherosclerosis and macrovascular diabetic complications (Sena et al., 2012).

Methylglyoxal Production in Vascular Smooth Muscle Cells

MG production in vascular smooth muscle cells (VSMCs) from different metabolic precursors contributes to AGEs and oxidative stress, affecting diabetes, hypertension, and aging. Aminoacetone is a potent precursor of MG in VSMCs, followed by fructose and glucose, highlighting dietary implications (Dhar et al., 2008).

Alterations in Retinal Cells by AGE-inducing Agent Glyoxal

Glyoxal, a precursor to MG, induces apoptosis in retinal cells, relevant to diabetic retinopathy and macular degeneration. It causes intracellular acidification, mitochondrial potential changes, and increased apoptosis markers, offering insights into retinal cell death mechanisms in diabetes and age-related diseases (Reber et al., 2002).

Eigenschaften

IUPAC Name |

methyl 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c1-14-7(13)4-10-6(12)3-9-5(11)2-8/h2-4,8H2,1H3,(H,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZYSUKYVJGUBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297848 | |

| Record name | methyl glycylglycylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31681-05-7 | |

| Record name | NSC118475 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl glycylglycylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

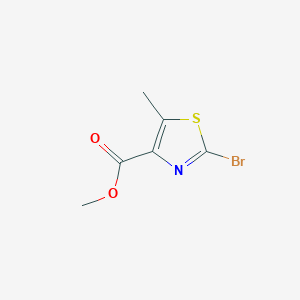

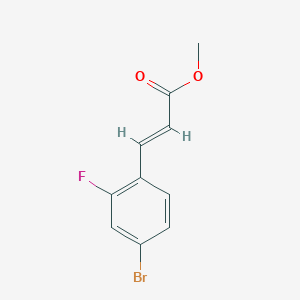

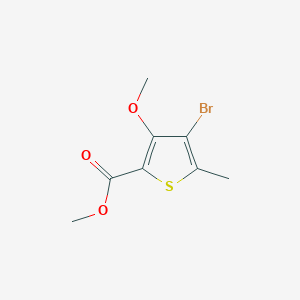

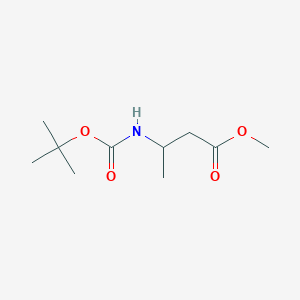

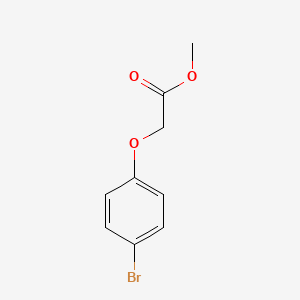

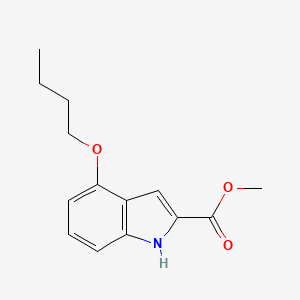

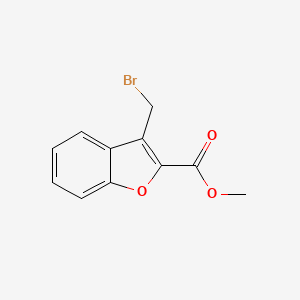

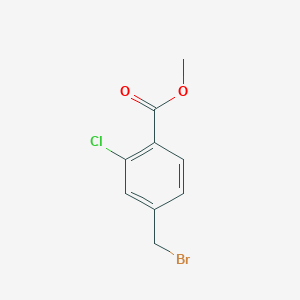

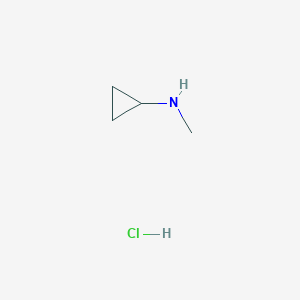

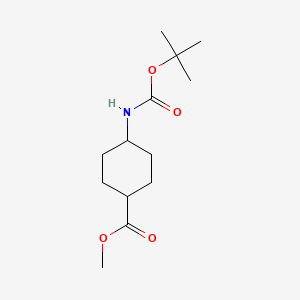

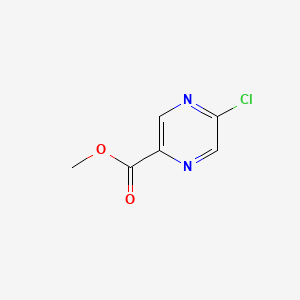

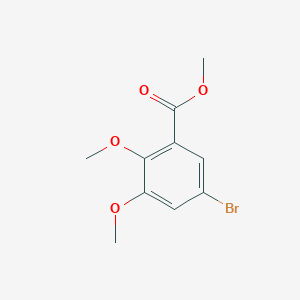

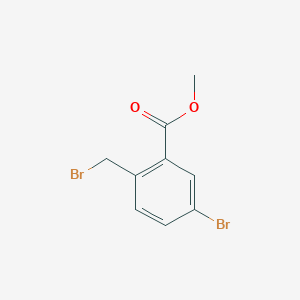

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B3022649.png)